2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the cyclohexyl and hydroxy groups adds to its versatility in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclohexyl Group: The cyclohexyl group is introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate precursor.
Final Assembly: The final step involves coupling the protected amino acid with the cyclohexyl and hydroxy groups under peptide coupling conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of Fmoc-protected intermediates and cyclohexyl derivatives.
Optimization of Reaction Conditions: Use of optimized reaction conditions to ensure high yield and purity.
Purification: Industrial purification techniques such as crystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amine.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Various bases and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
In medicine, peptides synthesized with this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for controlled peptide bond formation. The molecular targets are the amino groups of amino acids, and the pathways involved include nucleophilic substitution and deprotection reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ala-OH: Similar in function but with an alanine residue instead of the cyclohexyl group.
Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc protecting groups for more complex peptide synthesis.
Uniqueness
The uniqueness of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid lies in its combination of the Fmoc protecting group with a cyclohexyl and hydroxy group, providing additional versatility in synthetic applications compared to simpler Fmoc-protected amino acids.
This compound’s structure allows for more complex and diverse peptide synthesis, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclohexyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-21(26)20(23(28)12-6-1-7-13-23)24-22(27)29-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20,28H,1,6-7,12-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYVKJRJDBARKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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